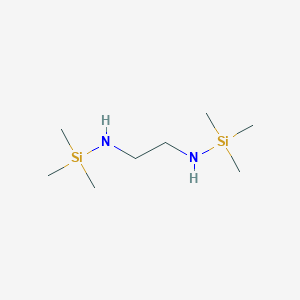
N,N'-Bis(trimethylsilyl)ethylenediamine
Übersicht
Beschreibung
“N,N’-Bis(trimethylsilyl)ethylenediamine” is a chemical compound with the molecular formula C8H24N2Si2 . It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by trimethylsilyl groups .
Synthesis Analysis
The synthesis of “N,N’-Bis(trimethylsilyl)ethylenediamine” involves the selective and reversible protection of ethylenediamine through trimethylsilylation . This process yields N,N,N’-tris and N,N’-bis(trimethylsilyl)ethylenediamine . Stoichiometric addition of methacryloyl chloride to N,N,N’-tris(trimethylsilyl)ethylenediamine gives exclusively N,N-bis(trimethylsilyl)aminoethylmethacrylamide (BTAEMA) in quantitative yield .Molecular Structure Analysis
The molecular structure of “N,N’-Bis(trimethylsilyl)ethylenediamine” consists of a silicon atom bonded to three methyl groups, which is in turn bonded to the rest of the molecule . The molecular weight of the compound is 204.46 .Chemical Reactions Analysis
“N,N’-Bis(trimethylsilyl)ethylenediamine” can undergo various chemical reactions. For instance, it can be treated with propylene oxide and desilylated to give a 92.8% yield of N,N-bis(2-hydroxypropyl)ethylenediamine . Upon treatment with glycidyl methacrylate, HPEDM monomer is produced in 75.6% yield .Physical And Chemical Properties Analysis
“N,N’-Bis(trimethylsilyl)ethylenediamine” is a chemical compound with the molecular formula C8H24N2Si2 and a molecular weight of 204.46 .Wissenschaftliche Forschungsanwendungen
Synthesis of Methacryl-based Monomers
N,N'-Bis(trimethylsilyl)ethylenediamine plays a crucial role in synthesizing methacryl-based monomers. The selective and reversible protection of ethylenediamine by trimethylsilylation is a key step in producing asymmetrically substituted ethylenediamine-based monomers, leading to various applications in polymer chemistry (Zhong & Smith, 1992).
Synthesis and Reactions with Chlorosilanes
N,N'-Bis(trimethylsilyl)ethylenediamine, when reacted with chlorosilanes, yields bis(silyl)ethylenediamines. These compounds are crucial in synthesizing various 1,3-diaza-2-silacyclopentanes, which are important in organosilicon chemistry (Diedrich et al., 2002).
Aluminum Amide Synthesis
In aluminum chemistry, N,N'-Bis(trimethylsilyl)ethylenediamine is instrumental in synthesizing aluminum amides. These compounds are derived from the reaction of the diamine with H(3)Al.NMe(3), leading to products based on metalation and N-Si bond cleavage (Gardiner et al., 1996).
Solid State Structures and Solution Dynamics
N,N'-Bis(trimethylsilyl)ethylenediamine plays a significant role in the study of solid-state structures and solution dynamics of unsolvated and solvated dilithium complexes. These insights are valuable in understanding the behavior of lithiated compounds in different environments (Gardiner & Raston, 1996).
Reaction with Diamines and Thiols
This compound is also involved in the reaction of 3-trimethylsilyl-2-propiolyl chloride with ethylenediamine and other diamines, leading to the formation of unique bis(trimethylsilylpropiolyl)amides. These reactions are significant in organic synthesis and the development of new compounds (Safronova et al., 2002).
Cytotoxic Activity in Cancer Research
In cancer research, derivatives of N,N'-Bis(trimethylsilyl)ethylenediamine have been studied for their cytotoxic activities against various human cancer cell lines. This highlights the potential of these compounds in developing novel therapeutic agents (Musa, Badisa, & Latinwo, 2014).
Inhibitory Effect Against Steel Corrosion
N,N'-Bis(trimethylsilyl)ethylenediamine derivatives have been synthesized and studied for their inhibitory efficiency against steel corrosion. This is crucial in material science and engineering for improving the durability of metals (Sığırcık, Yıldırım, & Tüken, 2017).
New Cyclic and Spirocyclic Aminosilanes
Research on N,N'-Bis(trimethylsilyl)ethylenediamine has led to the development of new cyclic and spirocyclic aminosilanes. These compounds have broad applications in organosilicon chemistry and materials science (Herbig et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N'-bis(trimethylsilyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZQTURTLIEFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCN[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939523 | |
| Record name | N~1~,N~2~-Bis(trimethylsilyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(trimethylsilyl)ethylenediamine | |
CAS RN |
1821-99-4 | |
| Record name | N1,N2-Bis(trimethylsilyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(trimethylsilyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~2~-Bis(trimethylsilyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(trimethylsilyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
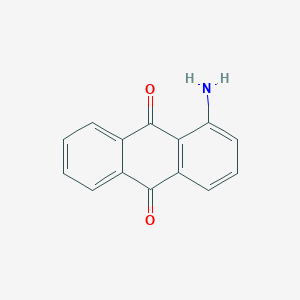
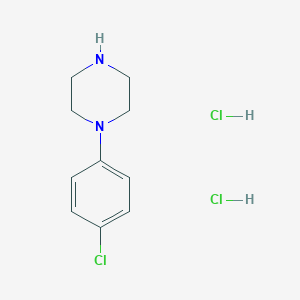
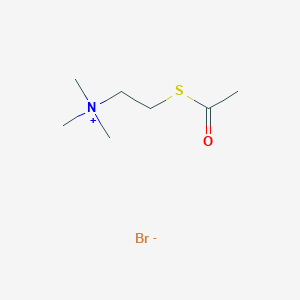
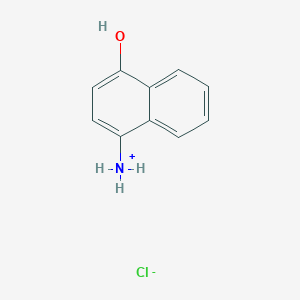
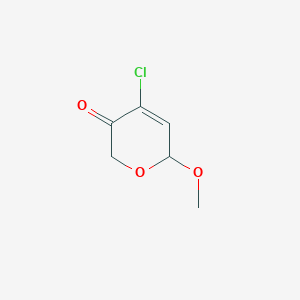
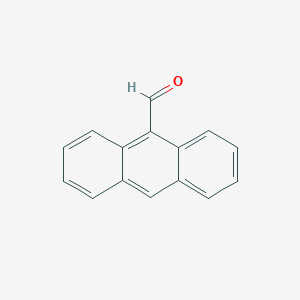
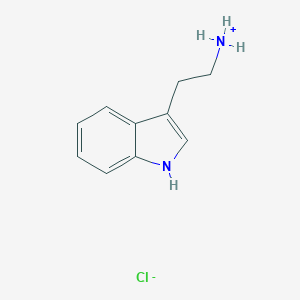
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)
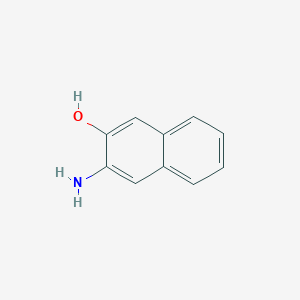
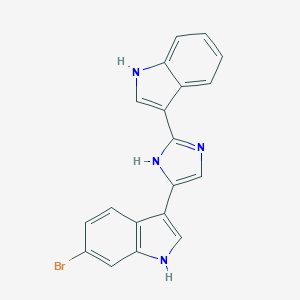
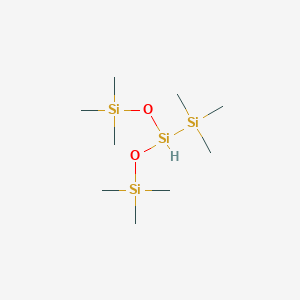
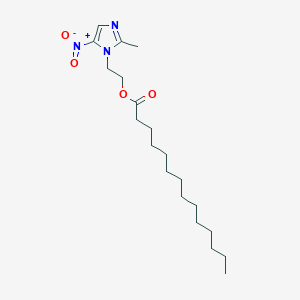
![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)